GLPG0187

Beschreibung

Eigenschaften

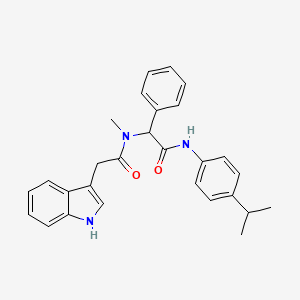

IUPAC Name |

2-[[2-(1H-indol-3-yl)acetyl]-methylamino]-2-phenyl-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O2/c1-19(2)20-13-15-23(16-14-20)30-28(33)27(21-9-5-4-6-10-21)31(3)26(32)17-22-18-29-25-12-8-7-11-24(22)25/h4-16,18-19,27,29H,17H2,1-3H3,(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQAYCXMQTUEDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N(C)C(=O)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405650 | |

| Record name | Phenylglycine-01 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853138-65-5 | |

| Record name | Phenylglycine-01 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PG-01 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Deep Dive into GLPG0187: Unraveling its Anti-Cancer Mechanism in Colorectal Cancer

For Immediate Release

Mechelen, Belgium; December 10, 2025 – In the intricate landscape of colorectal cancer (CRC) research, the small molecule inhibitor GLPG0187 has emerged as a compound of significant interest. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its impact on colorectal cancer cells. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from preclinical studies, detailing the molecular pathways influenced by this compound and the experimental frameworks used to elucidate its function.

Core Mechanism: Integrin Inhibition to Counteract Immune Evasion

This compound is a potent, broad-spectrum inhibitor of integrin receptors, transmembrane glycoproteins that are pivotal in cell adhesion and migration.[1] The compound specifically targets five RGD-motif binding integrin subtypes: αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[2] In the context of colorectal cancer, the primary mechanism of this compound revolves around its ability to disrupt the transforming growth factor-beta (TGF-β) signaling pathway, a key player in tumor immune evasion.[2][3]

The αvβ6 integrin receptor, often overexpressed on tumor cells, plays a crucial role in activating latent TGF-β in the tumor microenvironment.[3] By blocking this receptor, this compound prevents the conversion of latent TGF-β to its active form.[2] This reduction in active TGF-β subsequently leads to decreased signaling through the intracellular SMAD transcription factors.[3] The downstream effect of this inhibition is a notable downregulation of Programmed Death-Ligand 1 (PD-L1) expression on cancer cells.[3] The reduction in PD-L1, a critical immune checkpoint protein, sensitizes colorectal cancer cells to T-cell-mediated killing, thereby overcoming a significant mechanism of immune escape.[3][4]

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound on colorectal cancer cells.

Table 1: Effect of this compound on Colorectal Cancer Cell Viability and T-cell Mediated Killing

| Cell Line | Treatment | This compound Concentration (µM) | Observation | Reference |

| HCT116WT | This compound alone | 0.5, 1, 2 | Minimal direct cytotoxic effect observed. | [3] |

| HCT116WT | This compound + TALL-104 T-cells | 0.5, 1, 2 | Dose-dependent increase in cancer cell killing. | [3] |

| HCT116WT | This compound alone | 0.125 | No significant cytotoxic effect. | [3] |

| HCT116WT | This compound + TALL-104 T-cells | 0.125 | Increased T-cell killing of cancer cells. | [3] |

Table 2: Impact of this compound on PD-L1 and pSMAD2 Expression in Colorectal Cancer Cells

| Cell Line | Treatment Condition | This compound Concentration (µM) | Effect on PD-L1 Expression | Effect on pSMAD2 Expression | Reference |

| HCT116WT | Pre-treated with this compound, then latent-TGF-β | 0.125 | Rescued TGF-β-induced upregulation, returning to control levels. | Not specified | [3] |

| HCT116 p53-/- | Pre-treated with this compound, then latent-TGF-β | 0.125 | Reduced below control levels. | Not specified | [3] |

| HCT116WT | Pre-treated with this compound, then latent-TGF-β | 2 | Did not reduce PD-L1 levels. | Not specified | [3] |

| HCT116 p53-/- | This compound | 1, 2, 4, 6, 8 | Not specified | Dose-dependent decrease. | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).

Caption: this compound Mechanism of Action in Colorectal Cancer.

Caption: Co-culture Experimental Workflow.

Detailed Experimental Protocols

Cell Lines and Culture Conditions

-

Colorectal Cancer Cells: HCT116 wild-type (WT) and p53-null (p53-/-) cells were maintained in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.[1]

-

T-cells: TALL-104 T lymphoblast cells were cultured in ATCC-formulated RPMI-1640 medium with 20% non-heat-activated FBS and 1% penicillin/streptomycin.[1]

-

Culture Environment: All cells were maintained in a humidified incubator at 37°C with 5% CO2.[1]

Co-culture Assay for T-cell Killing

-

Cell Staining: 360,000 colorectal cancer cells were suspended in 250 µL of media and stained with 0.5 µL of blue CMAC dye. 360,000 TALL-104 T-cells were separately suspended and stained with 0.25 µL of Green CMFDA. Both cell types were incubated for one hour, followed by three washes.[2]

-

Plating Cancer Cells: Stained cancer cells were plated in a 48-well plate at a density of 10,000 cells per well and allowed to adhere overnight.[2]

-

Co-culture Setup: TALL-104 cells were added to the wells containing cancer cells at a 1:1 ratio.[2]

-

Treatment: Wells were treated with this compound at concentrations of 0.5 µM, 1 µM, and 2 µM.[2] Control wells received the vehicle (DMSO).

-

Incubation and Imaging: The plate was incubated for 24 hours. Imaging was performed at 2 and 24 hours post-T-cell addition using fluorescence microscopy.[1]

-

Analysis: The number of live and dead cancer and T-cells was quantified using ImageJ software. Dead cells were identified using a cell death marker (e.g., ethidium (B1194527) homodimer).[3]

Western Blot Analysis for PD-L1 and pSMAD2

-

Cell Plating and Treatment: 500,000 HCT116 p53-/- cells were plated per well in a 6-well plate and allowed to adhere overnight.[1] Cells were then treated with varying doses of this compound (e.g., 1, 2, 4, 6, 8 µM) for 24 hours.[2] For PD-L1 analysis, cells were pre-treated with this compound for 24 hours before a subsequent treatment with latent-TGF-β.[3]

-

Cell Lysis: After incubation, cells were collected, and protein lysates were prepared.[2]

-

Protein Quantification: The total protein concentration in the lysates was determined.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Immunoblotting: The membrane was probed with primary antibodies against pSMAD2 (e.g., Cell Signaling Technology, cat # 3102) or PD-L1.[1] A loading control, such as RAN (e.g., BD Biosciences, cat # 610341), was also probed to ensure equal protein loading.[1]

-

Detection and Analysis: The bands were visualized using a suitable detection method, and the band intensities were quantified to determine the relative protein expression levels.[2]

Adhesion Assay

-

Cell Plating: 100,000 HCT116WT or HCT116 p53-/- cells were plated per well.[3]

-

Treatment: After 24 hours, the cells were treated with this compound at concentrations of 0.125 µM and 2.0 µM, or with a vehicle control (DMSO).[3]

-

Incubation and Imaging: Images were taken 24 hours post-treatment to observe cell adhesion and morphology. A cell death marker was included to assess cytotoxicity.[3]

Conclusion

This compound demonstrates a compelling mechanism of action in colorectal cancer by targeting integrin-mediated TGF-β signaling. This leads to a reduction in PD-L1 expression and a subsequent increase in the susceptibility of cancer cells to immune-mediated destruction. The data presented in this guide underscore the potential of this compound as a therapeutic agent, particularly in the context of immuno-oncology. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic promise of this novel integrin inhibitor in the fight against colorectal cancer.

References

- 1. e-century.us [e-century.us]

- 2. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

GLPG0187: A Technical Whitepaper on a Pan-Integrin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GLPG0187 is a potent, small-molecule, broad-spectrum antagonist of integrin receptors, demonstrating nanomolar affinity for several RGD-binding integrins. By targeting key mediators of cell adhesion and signaling, this compound has shown significant potential in preclinical and early clinical studies as an anti-cancer agent. Its mechanism of action involves the disruption of critical cellular processes such as cell adhesion, migration, angiogenesis, and the activation of pro-fibrotic and immunosuppressive signaling pathways. This technical guide provides a comprehensive overview of this compound, including its binding profile, mechanism of action, and detailed summaries of key experimental data and protocols.

Introduction to this compound

This compound is a non-peptide, RGD-mimetic integrin receptor antagonist.[1] It has been shown to bind to and inhibit the function of at least six RGD-binding integrins, making it a "pan-integrin" inhibitor.[2][3] These transmembrane receptors are crucial for cell-extracellular matrix (ECM) and cell-cell interactions, playing a pivotal role in numerous physiological and pathological processes, including tumor growth, metastasis, and fibrosis.[1][4] The ability of this compound to simultaneously block multiple integrins gives it a unique therapeutic profile with potential applications in various oncological indications.[3][5]

Quantitative Data: Binding Affinity and Inhibitory Concentration

The potency of this compound has been quantified against a panel of human integrin receptors. The following table summarizes the half-maximal inhibitory concentrations (IC50) obtained from solid-phase assays.

| Integrin Subtype | IC50 (nM) |

| αvβ1 | 1.3[6][7][8] |

| αvβ3 | 3.7[6] |

| αvβ5 | 2.0[6] |

| αvβ6 | 1.4[6] |

| αvβ8 | 1.2[6] |

| α5β1 | 7.7[6] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively inhibiting the binding of natural RGD-containing ECM proteins, such as fibronectin and vitronectin, to integrin receptors. This blockade disrupts downstream signaling cascades that are critical for cancer cell survival, proliferation, and dissemination.

Inhibition of TGF-β Signaling

A key mechanism of action for this compound is the inhibition of the transforming growth factor-beta (TGF-β) signaling pathway. Several integrins, notably αvβ6, are crucial for the activation of latent TGF-β in the ECM.[2][9] By blocking these integrins, this compound prevents the release of active TGF-β, thereby inhibiting its downstream effects.[9][10] This includes the phosphorylation of SMAD proteins (SMAD2) and their subsequent translocation to the nucleus to regulate gene expression.[2][10]

The inhibition of the TGF-β pathway by this compound has significant implications for its anti-tumor activity. TGF-β is a potent immunosuppressive cytokine in the tumor microenvironment. By preventing its activation, this compound can enhance anti-tumor immune responses.[2][9] Specifically, it has been shown to downregulate the expression of Programmed Death-Ligand 1 (PD-L1) on cancer cells, a key immune checkpoint protein that inhibits T-cell activity.[9][11]

Caption: this compound inhibits integrin-mediated activation of latent TGF-β.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the efficacy and mechanism of action of this compound.

Solid-Phase Integrin Binding Assay

This assay is used to determine the IC50 values of this compound for different integrin subtypes.

Protocol:

-

Plate Coating: 96-well plates are coated with a specific purified human integrin receptor (e.g., αvβ1, αvβ3) and incubated overnight at 4°C.

-

Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

-

Competition: A fixed concentration of a biotinylated natural ligand (e.g., fibronectin, vitronectin) is added to the wells along with serial dilutions of this compound.

-

Incubation: The plates are incubated for a defined period (e.g., 1-2 hours) at room temperature to allow for competitive binding.

-

Detection: After washing, streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added to the wells to bind to the biotinylated ligand.

-

Substrate Addition: A chromogenic substrate is added, and the color development is measured using a plate reader.

-

Data Analysis: The IC50 value is calculated as the concentration of this compound that inhibits 50% of the binding of the biotinylated ligand.

Cell Adhesion Assay

This assay assesses the ability of this compound to inhibit cancer cell adhesion to ECM proteins.

Protocol:

-

Plate Coating: 96-well plates are coated with an ECM protein (e.g., fibronectin, vitronectin) and incubated overnight at 4°C.

-

Cell Preparation: Cancer cells (e.g., HCT116 colorectal cancer cells) are harvested and resuspended in a serum-free medium.[2]

-

Treatment: The cells are pre-incubated with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Seeding: The treated cells are seeded into the ECM-coated wells and allowed to adhere for a specific time (e.g., 1-2 hours) at 37°C.[6][12]

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: Adherent cells are fixed and stained with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured to quantify the number of adherent cells.[6]

-

Analysis: The percentage of inhibition of cell adhesion is calculated for each concentration of this compound.

Caption: Workflow for the cell adhesion assay.

T-cell Co-culture and Killing Assay

This assay evaluates the ability of this compound to enhance the killing of cancer cells by T-cells.

Protocol:

-

Cell Labeling: Cancer cells (e.g., HCT116) and T-cells (e.g., TALL-104) are labeled with different fluorescent dyes for identification.[2]

-

Co-culture Setup: Labeled cancer cells are seeded in a multi-well plate and allowed to adhere. Labeled T-cells are then added at a specific effector-to-target ratio.[2]

-

Treatment: The co-culture is treated with various concentrations of this compound.

-

Incubation: The plate is incubated for a period (e.g., 24-72 hours) to allow for T-cell-mediated killing.

-

Imaging and Analysis: The cells are imaged using fluorescence microscopy. The number of live and dead cancer cells is quantified to determine the percentage of specific killing.[2] Flow cytometry can also be used for a more quantitative analysis of cell viability.[2]

Western Blot Analysis

This technique is used to measure the levels of specific proteins involved in signaling pathways affected by this compound, such as pSMAD2 and PD-L1.[2]

Protocol:

-

Cell Lysis: Cancer cells treated with or without this compound (and potentially stimulated with TGF-β) are lysed to extract total protein.[2]

-

Protein Quantification: The protein concentration of the lysates is determined.

-

Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-pSMAD2, anti-PD-L1).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.

-

Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., GAPDH, β-actin).

Preclinical and Clinical Findings

In Vitro and In Vivo Preclinical Studies

Preclinical studies have demonstrated the anti-tumor effects of this compound across various cancer models. In vitro, this compound has been shown to inhibit cell proliferation, migration, and invasion of cancer cells.[6] It also suppresses epithelial-mesenchymal transition (EMT) and induces detachment and necrosis of glioma cells.[13] In animal models, this compound has been shown to inhibit tumor growth and metastasis.[14] For instance, it significantly reduced bone metastasis in prostate cancer models.[6]

Phase I Clinical Trial (NCT01313598)

A Phase I dose-escalation study of this compound was conducted in patients with advanced solid tumors.[13][14]

-

Primary Objective: To determine the safety, tolerability, and maximum tolerated dose (MTD) of this compound.[13]

-

Methodology: Patients received continuous intravenous infusion of this compound at escalating dose levels.[13]

-

Results: this compound was generally well-tolerated, and no dose-limiting toxicities were observed up to the highest dose tested.[14] The most common adverse events were fatigue and skin-related toxicities.[14] Pharmacokinetic analysis revealed a dose-proportional exposure.[14] While no objective tumor responses were observed with monotherapy, a decrease in the bone resorption marker CTX suggested target engagement.[14]

Conclusion

This compound is a potent pan-integrin inhibitor with a well-defined mechanism of action centered on the disruption of cell adhesion and the inhibition of the TGF-β signaling pathway. Its ability to modulate the tumor microenvironment and enhance anti-tumor immunity makes it a promising candidate for further development, potentially in combination with other anti-cancer therapies such as immune checkpoint inhibitors. The data and protocols summarized in this whitepaper provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of targeting integrins in oncology.

References

- 1. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 5. Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cross Talk among TGF-β Signaling Pathways, Integrins, and the Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Tumor organoid – T cell co-culture systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reconstructing integrin activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Integrin Antagonist GLPG0187: A Modulator of the TGF-β Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG0187 is a potent, broad-spectrum antagonist of several RGD-motif binding integrin receptors.[1][2] Its mechanism of action extends to the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of numerous cellular processes, including proliferation, differentiation, and immune responses. Dysregulation of the TGF-β pathway is a hallmark of various pathologies, most notably cancer and fibrotic diseases. This technical guide provides a comprehensive overview of this compound's effect on the TGF-β signaling cascade, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions.

Core Mechanism of Action

This compound functions by inhibiting a range of integrin receptors, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][3] A key function of several of these integrins, particularly αvβ6, is the activation of latent TGF-β.[2] TGF-β is secreted in an inactive form, bound to the Latent TGF-β Binding Protein (LTBP). Integrins mediate the release and activation of TGF-β, allowing it to bind to its cell surface receptors (TGFβR-I and TGFβR-II). By blocking these integrins, this compound effectively prevents the conversion of latent TGF-β to its active state.[1][3] This upstream inhibition leads to a downstream dampening of the entire TGF-β signaling cascade, most notably the canonical SMAD pathway.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: this compound Inhibitory Activity against RGD-Integrin Receptors

| Integrin Subtype | IC50 (nM) |

| αvβ1 | 1.3 |

| αvβ3 | 3.7 |

| αvβ5 | 2.0 |

| αvβ6 | 1.4 |

| α5β1 | 7.7 |

| αvβ8 | 1.2 |

Data sourced from MedchemExpress and TargetMol product descriptions.

Table 2: Effective Concentrations of this compound in In Vitro Assays

| Experiment | Cell Line(s) | This compound Concentration(s) | Observed Effect |

| Inhibition of pSMAD2 | HCT116 p53-/- | 1 µM, 2 µM, 4 µM, 6 µM, 8 µM | Dose-dependent reduction in pSMAD2 levels.[3] |

| Modulation of PD-L1 | HCT116 WT, HCT116 p53-/- | 0.125 µM | Rescued TGF-β-induced PD-L1 upregulation.[4] |

| T-cell Killing Assay | HCT116 WT, TALL-104 | 0.5 µM, 1 µM, 2 µM | Dose-dependent increase in T-cell mediated cancer cell killing. |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the TGF-β signaling pathway and a typical experimental workflow for studying the effects of this compound.

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for assessing this compound's effects.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Western Blot Analysis for pSMAD2 and PD-L1

This protocol is designed to assess the impact of this compound on the phosphorylation of SMAD2 and the expression of PD-L1 in colorectal cancer cell lines.

1. Cell Culture and Treatment:

- Culture HCT-116 wild-type (WT) or p53-/- cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.

- Seed 500,000 cells per well in a 6-well plate and allow them to adhere for 24 hours.

- For pSMAD2 analysis, treat the cells with varying concentrations of this compound (e.g., 1, 2, 4, 6, 8 µM) for 24 hours.

- For PD-L1 analysis, pre-treat cells with this compound (e.g., 0.125 µM) for 24 hours, followed by stimulation with latent TGF-β (e.g., 10 ng/ml) for another 24 hours.

2. Cell Lysis and Protein Quantification:

- Wash the cells with ice-cold PBS.

- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

- Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

- Determine the protein concentration of the supernatant using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

- Separate the proteins on a 10% SDS-polyacrylamide gel.

- Transfer the separated proteins to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against pSMAD2, PD-L1, and a loading control (e.g., Vinculin or RAN) overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again three times with TBST.

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

T-cell Mediated Cancer Cell Killing Assay

This assay quantifies the ability of this compound to enhance the cytotoxic function of T-cells against colorectal cancer cells.

1. Cell Preparation and Labeling:

- Culture HCT-116 cells (target) and TALL-104 cells (effector).

- Label HCT-116 cells with a blue fluorescent dye (e.g., CMAC) and TALL-104 cells with a green fluorescent dye (e.g., CMFDA) according to the manufacturer's protocols.

2. Co-culture and Treatment:

- Seed the labeled HCT-116 cells in a 48-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

- Add the labeled TALL-104 cells to the HCT-116 cells at a 1:1 effector-to-target ratio.

- Treat the co-culture with various concentrations of this compound (e.g., 0.5, 1, 2 µM) and a vehicle control (DMSO).

- Include control wells with HCT-116 cells alone and TALL-104 cells alone, treated with the same concentrations of this compound.

- Add a cell death marker, such as Ethidium Homodimer-1 (which fluoresces red upon binding to DNA of membrane-compromised cells), to all wells.

3. Imaging and Analysis:

- Incubate the plate for 24-48 hours.

- Capture images using a fluorescence microscope with appropriate filters for the blue, green, and red channels.

- Quantify the number of live cancer cells (blue), live T-cells (green), and dead cells (red) in each well.

- The percentage of cancer cell killing can be calculated as: (Number of dead cancer cells / Total number of cancer cells) x 100.

- Alternatively, flow cytometry can be used to quantify the different cell populations and the percentage of dead target cells.

Conclusion

This compound demonstrates a clear modulatory effect on the TGF-β signaling pathway through its primary function as a pan-integrin antagonist. By preventing the activation of latent TGF-β, this compound effectively reduces downstream signaling through the SMAD pathway. This mechanism has been shown to have significant functional consequences, including the enhancement of anti-tumor immunity by increasing T-cell mediated killing of cancer cells and modulating the expression of immune checkpoint molecules like PD-L1. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other inhibitors of integrin-mediated TGF-β activation.

References

- 1. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of GLPG0187 in the Inhibition of Cell Adhesion and Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GLPG0187 is a potent, broad-spectrum small molecule integrin receptor antagonist with significant anti-neoplastic properties. By targeting multiple RGD-binding integrins, this compound effectively disrupts crucial cellular processes involved in cancer progression, namely cell adhesion and migration. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its inhibitory effects on cell adhesion and migration. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

Cell adhesion and migration are fundamental physiological processes that, when dysregulated, play a pivotal role in pathological conditions such as cancer metastasis. Integrins, a family of transmembrane heterodimeric receptors, are central to mediating cell-extracellular matrix (ECM) and cell-cell interactions that govern these processes. The Arg-Gly-Asp (RGD) motif is a key recognition sequence for many integrins, making it an attractive target for therapeutic intervention.

This compound is an RGD-mimetic integrin receptor antagonist that has demonstrated potent inhibition of several integrin subtypes, leading to the suppression of tumor growth and metastasis in preclinical models.[1] This document serves as a technical resource, consolidating the current understanding of this compound's function in modulating cell adhesion and migration.

Mechanism of Action

This compound functions by competitively binding to the RGD-binding site of several integrin subtypes, thereby blocking the interaction between the integrin and its natural ligands in the extracellular matrix.[2] This disruption of integrin-ligand binding directly interferes with the signaling cascades that regulate cell adhesion, migration, and invasion. The primary targets of this compound are the αv and α5 integrin subfamilies.[3][4]

Quantitative Data on this compound Activity

The potency of this compound has been quantified against a range of integrin subtypes. The following tables summarize the available inhibitory concentration (IC50) values and observed dose-dependent effects on cell adhesion and migration.

Table 1: this compound IC50 Values for RGD Integrin Receptors [3][5]

| Integrin Subtype | IC50 (nM) |

| αvβ1 | 1.3 |

| αvβ3 | 3.7 |

| αvβ5 | 2.0 |

| αvβ6 | 1.4 |

| αvβ8 | 1.2 |

| α5β1 | 7.7 |

Table 2: Dose-Dependent Effects of this compound on Cell Adhesion and Migration [2]

| Cell Line | Assay | This compound Concentration | Observed Effect |

| HCT116WT | Adhesion Assay | 0.125 µM | Observable decrease in cell adhesion. |

| HCT116WT | Adhesion Assay | 2.0 µM | Significant decrease in cell adhesion. |

| HCT116 p53-/- | Adhesion Assay | 0.125 µM | Observable decrease in cell adhesion. |

| HCT116 p53-/- | Adhesion Assay | 2.0 µM | Significant decrease in cell adhesion. |

| HCT116WT | Co-culture with T-cells | 0.5 µM - 2.0 µM | Dose-dependent increase in cancer cell killing, suggesting inhibition of immune evasion mechanisms. |

Signaling Pathway Inhibition: The TGF-β/SMAD Axis

A key mechanism through which this compound exerts its anti-migratory and anti-adhesive effects is by modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway. Integrins, particularly αvβ6, are known to activate latent TGF-β.[2] By inhibiting these integrins, this compound prevents the conversion of latent TGF-β to its active form. This, in turn, suppresses the downstream canonical TGF-β/SMAD signaling cascade.[6]

The inhibition of this pathway has several consequences, including the downregulation of mesenchymal markers and a reduction in the expression of Programmed Death-Ligand 1 (PD-L1), which may contribute to overcoming immune evasion by cancer cells.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline representative protocols for assays commonly used to evaluate the effects of this compound on cell adhesion and migration.

Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to an extracellular matrix-coated surface in the presence or absence of an inhibitor.

Materials:

-

96-well tissue culture plates

-

Extracellular matrix protein (e.g., Fibronectin, Collagen I)

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Cell line of interest (e.g., HCT116)

-

This compound

-

Cell stain (e.g., Crystal Violet)

-

Plate reader

Protocol:

-

Coat the wells of a 96-well plate with the desired ECM protein and incubate overnight at 4°C.

-

Wash the wells with PBS to remove any unbound protein.

-

Block non-specific binding by incubating the wells with a BSA solution for 1 hour at 37°C.

-

Prepare a single-cell suspension of the desired cell line.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

-

Seed the pre-incubated cells into the coated wells and allow them to adhere for a defined period (e.g., 1-2 hours) at 37°C.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Fix and stain the adherent cells with Crystal Violet.

-

Solubilize the stain and measure the absorbance using a plate reader.

-

Calculate the percentage of cell adhesion relative to the vehicle control.

Transwell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic migration of cells through a porous membrane.

Materials:

-

Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates

-

Cell line of interest

-

Serum-free media

-

Media containing a chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Fixation and staining reagents (e.g., Methanol and Crystal Violet)

-

Microscope

Protocol:

-

Culture cells to sub-confluency and then serum-starve them overnight.

-

Add media containing a chemoattractant to the lower chamber of the 24-well plate.

-

Resuspend the serum-starved cells in serum-free media containing different concentrations of this compound or a vehicle control.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

Incubate the plate at 37°C for a period sufficient to allow for cell migration (e.g., 24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with Crystal Violet.

-

Count the number of migrated cells in several microscopic fields.

-

Express the results as the number of migrated cells or as a percentage of the control.

Western Blotting for pSMAD2

This protocol is for detecting the phosphorylation of SMAD2, a key downstream effector in the TGF-β pathway.

Materials:

-

Cell line of interest

-

This compound

-

Latent TGF-β

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pSMAD2, anti-SMAD2, anti-loading control like β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate cells and allow them to adhere.

-

Pre-treat the cells with this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Stimulate the cells with latent TGF-β for a defined period (e.g., 1 hour).

-

Lyse the cells and collect the protein extracts.

-

Quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against pSMAD2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane for total SMAD2 and a loading control to normalize the data.

Conclusion

This compound is a promising anti-cancer agent that effectively inhibits cell adhesion and migration through the targeted blockade of RGD-binding integrins. Its mechanism of action, which involves the disruption of the TGF-β/SMAD signaling pathway, provides a strong rationale for its continued investigation in oncology. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers working to further elucidate the therapeutic potential of this compound and other integrin inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Facebook [cancer.gov]

- 5. This compound | Integrin | TargetMol [targetmol.com]

- 6. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of GLPG0187: A Pan-Integrin Antagonist for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

GLPG0187 is a potent, small-molecule, broad-spectrum integrin receptor antagonist that has been investigated for its potential as an anti-cancer therapeutic. This document provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of this compound. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols employed in its characterization. This guide is intended to serve as a technical resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of integrin inhibition in oncology.

Introduction

Integrins are a family of transmembrane glycoprotein (B1211001) receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions, playing a crucial role in cellular adhesion, migration, proliferation, and survival.[1] Dysregulation of integrin signaling is a hallmark of cancer, contributing to tumor growth, angiogenesis, and metastasis.[1][2] This has made integrins an attractive target for anti-cancer drug development.[3]

This compound is a non-peptide, RGD (Arginine-Glycine-Aspartic acid)-mimetic integrin receptor antagonist.[4] It was developed by Galapagos NV as a potential treatment for metastatic cancers.[5][6] This whitepaper will delve into the scientific data underpinning the development of this compound.

Mechanism of Action

This compound functions as a broad-spectrum antagonist of RGD-binding integrins.[1] It has been shown to inhibit multiple integrin subtypes, thereby disrupting key signaling pathways involved in cancer progression.

Integrin Inhibition Profile

This compound exhibits nanomolar affinity for several RGD-dependent integrin receptors that are often overexpressed on tumor and endothelial cells.[1][7] This broad-spectrum inhibition allows this compound to interfere with multiple pathological processes simultaneously.

Downregulation of TGF-β Signaling and PD-L1 Expression

A key mechanism of action for this compound is its ability to inhibit the activation of Transforming Growth Factor-beta (TGF-β).[4] Latent TGF-β is activated upon binding to certain integrins, particularly αvβ6, which is predominantly found on tumor cells.[4] By blocking these integrins, this compound prevents the conversion of latent TGF-β to its active form.[4][8] This, in turn, inhibits the downstream SMAD signaling pathway.[4][8] Inhibition of the TGF-β/SMAD pathway has been shown to downregulate the expression of Programmed Death-Ligand 1 (PD-L1) on cancer cells, thereby potentially reversing immune evasion and sensitizing tumors to T-cell mediated killing.[4]

Preclinical Development

The anti-cancer properties of this compound have been evaluated in a range of preclinical studies, demonstrating its activity in vitro and in vivo.

In Vitro Studies

This compound has shown potent inhibitory activity against several key integrin receptors implicated in cancer.

| Integrin Subtype | IC50 (nM) |

| αvβ1 | 1.3[9] |

| αvβ3 | 3.7[9] |

| αvβ5 | 2.0[9] |

| αvβ6 | 1.4[9] |

| αvβ8 | 1.2[9] |

| α5β1 | 7.7[9] |

| Table 1: In Vitro Inhibitory Activity of this compound against Various Integrin Receptors |

Studies using colorectal cancer cell lines (HCT116WT and HCT116 p53-/-) have elucidated the cellular effects of this compound.

| Assay | Cell Line(s) | Key Findings | Reference(s) |

| Cell Adhesion | HCT116WT, HCT116 p53-/- | This compound induces loss of cell adhesion at concentrations of 0.125 µM and 2.0 µM. | [4] |

| T-cell Killing | HCT116WT, TALL-104 | This compound leads to a dose-dependent increase in cancer cell killing by T-cells. | [4] |

| Western Blot | HCT116WT, HCT116 p53-/- | A low dose (0.125 µM) of this compound rescues TGF-β-induced PD-L1 expression. | [4] |

| Western Blot | HCT116 p53-/- | This compound reduces phosphoSMAD2 levels. | [8] |

| Table 2: Summary of In Vitro Effects of this compound on Cancer Cell Lines |

In Vivo Studies

In animal models, this compound has demonstrated anti-tumor and anti-metastatic activity.[2] Oral administration of this compound as a single agent was shown to inhibit multiple processes involved in the spread and growth of tumors and the destruction of bone.[6][10] Furthermore, in mouse cancer models, this compound inhibited the de novo formation and progression of bone and visceral metastases in prostate and breast cancer.[2]

Clinical Development

This compound has been evaluated in early-phase clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.

Phase I Studies in Healthy Volunteers

A first-in-human, single ascending dose study was conducted with subcutaneous administration (17.5 to 315 mg) and oral administration (50 to 1200 mg).[7] The key findings from this study are summarized below.

| Parameter | Finding | Reference(s) |

| Safety & Tolerability | This compound was well tolerated with no adverse effects on ECG, vital signs, or laboratory parameters. | [7] |

| Pharmacokinetics | Dose-proportional pharmacokinetic profile over the tested dose range. | [7] |

| Pharmacodynamics | Dose-proportional decrease in plasma CTX (a marker of osteoclast activity). | [7] |

| Table 3: Summary of Phase I Study of this compound in Healthy Volunteers |

Phase Ib Study in Cancer Patients

A Phase Ib dose-escalating study was conducted in patients with advanced solid tumors.[3][5] Patients received continuous intravenous infusion of this compound at anticipated dose levels of 20, 40, 80, 160, 320, and 400 mg/day.[3]

| Parameter | Finding | Reference(s) |

| Patient Population | 20 patients with advanced malignant solid tumors. | [3] |

| Maximum Tolerated Dose (MTD) | No MTD was established; the highest tested dose was 400 mg/day. | [3] |

| Dose-Limiting Toxicities (DLTs) | No DLTs were observed. | [3] |

| Most Frequent Adverse Event | Fatigue (25% of patients). | [3] |

| Pharmacokinetics | Short average distribution (0.16 h) and elimination (3.8 h) half-life. Dose-proportional PK profile with continuous infusion. | [3] |

| Pharmacodynamics | Decreases in serum CTX levels were observed, suggesting target engagement even at the lowest dose. | [3] |

| Efficacy | No tumor responses were observed with single-agent treatment. | [3] |

| Table 4: Summary of Phase Ib Study of this compound in Cancer Patients |

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used in the preclinical evaluation of this compound.

Cell Lines and Culture

-

HCT116WT and HCT116 p53-/-: Human colorectal carcinoma cell lines.

-

TALL-104: Human T-cell line.

-

Cells are maintained in appropriate media (e.g., McCoy's 5A for HCT116, RPMI for TALL-104) supplemented with fetal bovine serum and penicillin-streptomycin, and cultured in a humidified incubator at 37°C with 5% CO2.

Western Blotting

-

Cell Plating and Treatment: Plate 500,000 HCT116 cells per well in a 6-well plate and allow to adhere for 24 hours.[4]

-

Pre-treat cells with vehicle control (DMSO) or this compound (0.125 µM or 2 µM) for 24 hours.[4]

-

Treat cells with 10 ng/ml of latent-TGF-β for another 24 hours.[4]

-

Cell Lysis: Harvest cells and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-PD-L1, anti-pSMAD2, anti-RAN as a loading control) overnight at 4°C.[4][8]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Adhesion Assay

-

Cell Plating: Seed 100,000 HCT116 cells per well in a 12-well plate and allow them to adhere for 24 hours.[4]

-

Treatment: Treat the cells with vehicle control (DMSO) or this compound (0.125 µM or 2.0 µM).[4] Add a cell death marker (e.g., ethidium (B1194527) homodimer) to all wells.[4]

-

Incubation: Incubate for 24 hours.

-

Imaging: Image the cells using phase-contrast microscopy to observe cell adhesion and fluorescence microscopy to detect dead cells.[4]

T-cell Killing Assay

-

Cell Labeling: Label HCT116 cancer cells with a blue fluorescent dye (e.g., CMAC) and TALL-104 T-cells with a green fluorescent dye (e.g., CMFDA).[8]

-

Co-culture Plating: Plate 10,000 labeled cancer cells per well and allow them to adhere overnight.[8] Add labeled T-cells at a 1:1 effector-to-target ratio.[8]

-

Treatment: Treat the co-culture with varying doses of this compound (e.g., 0.5 µM, 1 µM, 2 µM).[8]

-

Incubation: Incubate for 24-48 hours.

-

Analysis by Microscopy: Visualize and quantify live (blue) and dead (red, using a viability dye) cancer cells, and T-cells (green) using fluorescence microscopy.[4]

-

Analysis by Flow Cytometry: For a more quantitative analysis that accounts for non-adherent cells, harvest all cells and analyze by flow cytometry.[4] Gate on the cancer cell population based on their fluorescent label and quantify cell death using a viability stain (e.g., propidium (B1200493) iodide or a fixable viability dye).

Conclusion

This compound is a potent, broad-spectrum integrin antagonist that has demonstrated compelling preclinical activity, primarily through the inhibition of the TGF-β signaling pathway and subsequent downregulation of PD-L1. Early clinical data have established a favorable safety and pharmacokinetic profile for the compound. Although single-agent efficacy was not observed in the initial Phase Ib trial, the mechanism of action of this compound suggests that its therapeutic potential may be best realized in combination with other anti-cancer agents, particularly immune checkpoint inhibitors. Further research is warranted to explore these combination strategies and to identify patient populations most likely to benefit from integrin-targeted therapies.

References

- 1. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glpg.com [glpg.com]

- 10. [Selectin-mediated cell adhesion assay of tumor cells]:Glycoscience Protocol Online Database [jcggdb.jp]

The Impact of GLPG0187 on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG0187 is a potent, broad-spectrum small molecule integrin receptor antagonist with demonstrated antitumor activity.[1] By targeting multiple RGD-binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1, this compound disrupts crucial interactions between cancer cells and the extracellular matrix (ECM), as well as signaling pathways that drive tumor progression and immune evasion.[2][3] This technical guide provides an in-depth analysis of this compound's effects on the tumor microenvironment (TME), with a focus on its immunomodulatory functions, impact on key signaling pathways, and potential therapeutic applications. The information is compiled from preclinical studies and is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action

This compound functions as a competitive antagonist for several integrins with nanomolar efficacy.[1] This inhibition disrupts cell-matrix adhesion and signaling, which in the context of the TME, has several downstream consequences. A primary mechanism of action is the inhibition of the activation of transforming growth factor-beta (TGF-β), a pleiotropic cytokine that plays a significant role in promoting an immunosuppressive TME.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: this compound Integrin Inhibition Profile

| Integrin Subtype | IC50 (nM) |

| αvβ1 | 1.3[1] |

| αvβ3 | 3.7[1] |

| αvβ5 | 2.0[1] |

| αvβ6 | 1.4[1] |

| α5β1 | 7.7[1] |

| αvβ8 | 1.2[1] |

Table 2: Dose-Dependent Effect of this compound on T-Cell Mediated Killing of HCT116 Colorectal Cancer Cells

| This compound Concentration (µM) | Observation |

| 0.125 | Increased T-cell killing of HCT116WT cells observed via flow cytometry.[3] |

| 0.5 | Dose-dependent increase in cancer cell killing in co-culture with T-cells.[2] |

| 1.0 | Dose-dependent increase in cancer cell killing in co-culture with T-cells.[2] |

| 2.0 | Dose-dependent increase in cancer cell killing in co-culture with T-cells.[2] Toxicity to TALL-104 T-cells was observed at this concentration.[3] |

Table 3: Effect of this compound on Cytokine and Chemokine Levels

| Cell Type | Treatment | Analyte | Change vs. Control |

| HCT116 p53-/- Cells | 4 µM this compound | CCL4 | Significant Reduction[2] |

| Angiopoietin 1 | Significant Reduction[2] | ||

| IL-6 | Significant Reduction[2] | ||

| TALL-104 T-Cells | 4 µM this compound | CCL20 | Reduction[2] |

| CXCL5 | Reduction[2] | ||

| Prolactin | Reduction[2] | ||

| TRAIL-R3 | Reduction[2] | ||

| GDF-15 | Increase[2] | ||

| IL-2 | Alteration noted[2] |

Key Signaling Pathway: Integrin/TGF-β/SMAD/PD-L1 Axis

This compound's immunomodulatory effects are largely attributed to its interference with the TGF-β signaling pathway. By inhibiting αv integrins, this compound prevents the activation of latent TGF-β in the TME.[2][3] This reduction in active TGF-β leads to decreased phosphorylation of SMAD2 (pSMAD2), a key downstream transducer of TGF-β signaling.[2] Consequently, the transcription of TGF-β target genes, including the immune checkpoint ligand PD-L1, is downregulated.[3] This ultimately sensitizes cancer cells to T-cell-mediated killing.

References

- 1. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

GLPG0187: A Technical Guide to its RGD-Binding Integrin Subtype Selectivity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GLPG0187, a broad-spectrum antagonist of RGD-binding integrins. It details the specific integrin subtypes targeted by this small molecule inhibitor, presents quantitative binding data, outlines key experimental methodologies for its characterization, and visualizes its mechanism of action through signaling and workflow diagrams.

Introduction to this compound and its Therapeutic Potential

This compound is a small molecule containing an Arg-Gly-Asp (RGD) motif, which enables it to competitively bind to and inhibit a specific subset of integrin receptors.[1] Integrins are a family of transmembrane heterodimeric proteins that play a crucial role in cell-matrix and cell-cell interactions, influencing cellular processes such as adhesion, migration, proliferation, and survival. Several RGD-binding integrins are known to be overexpressed in various pathological conditions, including cancer, making them attractive therapeutic targets. This compound has been investigated for its potential antineoplastic activity, with studies demonstrating its ability to inhibit tumor growth and metastasis in preclinical models.[2][3]

RGD-Binding Integrin Subtypes Targeted by this compound

This compound exhibits a broad-spectrum inhibitory profile, targeting multiple RGD-binding integrin subtypes with high affinity. The primary targets of this compound are the αv-class of integrins, as well as the α5β1 integrin. Specifically, the compound has been shown to bind to αvβ1, αvβ3, αvβ5, αvβ6, and α5β1.[1][4][5] Some evidence also suggests its activity against αvβ8.[1] This multi-target profile allows this compound to interfere with a wide range of cancer-related processes.

Quantitative Binding Affinity of this compound

The inhibitory potency of this compound against its target integrins has been quantified using in vitro solid-phase assays. The half-maximal inhibitory concentration (IC50) values demonstrate the nanomolar affinity of this compound for several RGD-binding integrin receptors.

| Integrin Subtype | IC50 (nM) |

| αvβ1 | 1.3[1][2] |

| αvβ3 | 3.7[1][2] |

| αvβ5 | 2.0[1][2] |

| αvβ6 | 1.4[1][2] |

| α5β1 | 7.7[1][2] |

| αvβ8 | 1.2[1] |

Mechanism of Action: Inhibition of TGF-β Signaling

One of the key mechanisms through which this compound exerts its anti-tumor effects is by modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway.[6] Certain integrins, particularly αvβ6, play a critical role in the activation of latent TGF-β.[6] By blocking these integrins, this compound prevents the conversion of latent TGF-β to its active form.[5][7] This, in turn, inhibits the downstream signaling cascade involving SMAD transcription factors, which are implicated in processes such as epithelial-mesenchymal transition (EMT), immunosuppression, and cell proliferation.[6][7]

Key Experimental Protocols

The following sections detail the methodologies used to characterize the effects of this compound on cancer cells.

Cell Adhesion Assay

This assay measures the ability of this compound to inhibit the adhesion of cancer cells to a substrate, a critical step in metastasis.

Protocol:

-

Human colorectal cancer cells (e.g., HCT116WT and HCT116 p53-/-) are seeded in a 12-well plate at a density of 100,000 cells per well.[6]

-

The cells are allowed to adhere for 24 hours.[6]

-

Cells are then treated with either a vehicle control (DMSO) or varying concentrations of this compound (e.g., 0.125 µM and 2.0 µM).[6]

-

After a 24-hour incubation period, the wells are imaged using phase-contrast microscopy to observe cell detachment.[6]

-

A cell death marker, such as ethidium (B1194527) homodimer, can be added to assess cytotoxicity.[6]

Western Blot Analysis of TGF-β Signaling

This technique is used to quantify the levels of key proteins in the TGF-β signaling pathway, such as phosphorylated SMAD2 (pSMAD2), to confirm the inhibitory effect of this compound.

Protocol:

-

HCT116 p53-/- cells are plated in a 6-well plate at a density of 500,000 cells per well and allowed to adhere overnight.[7]

-

Cells are treated with varying doses of this compound (e.g., 1 µM, 2 µM, 4 µM, 6 µM, and 8 µM) for 24 hours.[5][7]

-

In some experiments, cells are pre-treated with this compound before the addition of latent TGF-β to assess the rescue of signaling.[6]

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies against pSMAD2 and a loading control (e.g., RAN).[5][7]

-

The membrane is then incubated with a secondary antibody, and the protein bands are visualized and quantified.

Conclusion

This compound is a potent, broad-spectrum antagonist of RGD-binding integrins with a well-defined inhibitory profile. Its ability to target multiple integrin subtypes and consequently inhibit key signaling pathways, such as the TGF-β cascade, underscores its therapeutic potential in oncology. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic capabilities of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Integrin | TargetMol [targetmol.com]

- 3. adooq.com [adooq.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

GLPG0187: A Broad-Spectrum Integrin Antagonist for Glioblastoma Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most challenging malignancies to treat, characterized by aggressive tumor growth, diffuse infiltration into the brain parenchyma, and a high rate of recurrence. The tumor microenvironment, rich in extracellular matrix (ECM) components, plays a crucial role in GBM progression, with integrin-mediated signaling emerging as a key driver of invasion and angiogenesis. GLPG0187, a potent, broad-spectrum small molecule antagonist of RGD-binding integrins, presents a compelling therapeutic strategy to disrupt these pathological processes. This document provides a comprehensive technical overview of the preclinical rationale and clinical development of this compound for the potential treatment of glioblastoma, summarizing available data, outlining experimental methodologies, and visualizing key pathways and workflows.

Introduction to this compound

This compound is a small molecule integrin receptor antagonist (IRA) that targets a wide range of RGD (Arg-Gly-Asp)-binding integrins, including αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and α5β1.[1][2][3][4] These heterodimeric cell surface receptors are pivotal in mediating cell-ECM and cell-cell interactions, thereby regulating critical cellular processes such as adhesion, migration, proliferation, and survival.[2][3] In the context of glioblastoma, the upregulation of specific integrins on both tumor cells and associated stromal cells is correlated with enhanced tumor progression and poor patient outcomes.[2] By blocking these receptors, this compound aims to inhibit downstream signaling pathways that drive the malignant phenotype of GBM.

Mechanism of Action: Targeting the Integrin Signaling Axis

Integrin activation upon binding to ECM proteins, such as fibronectin and vitronectin, initiates a cascade of intracellular signaling events. Key downstream pathways implicated in glioblastoma pathogenesis include Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K)/Akt, and the Transforming Growth Factor-beta (TGF-β) pathway.[1][2][3][5]

Core Signaling Pathways

The binding of this compound to the RGD-binding pocket of targeted integrins competitively inhibits the interaction with their natural ECM ligands. This blockade disrupts the activation of downstream signaling pathways critical for glioma cell invasion and survival.

References

- 1. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. u251 glioblastoma cells: Topics by Science.gov [science.gov]

- 4. glpg.com [glpg.com]

- 5. glpg.com [glpg.com]

Unveiling the In Vivo Potential of GLPG0187: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the in vivo efficacy of GLPG0187, a broad-spectrum integrin receptor antagonist, in various mouse models of cancer. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound.

Executive Summary

This compound is a small molecule, non-peptide RGD antagonist that targets several integrin receptors, including αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and α5β1.[1][2] Preclinical studies in mouse xenograft models have demonstrated its potential in inhibiting tumor growth and metastasis, particularly in breast and prostate cancer.[3][4][5] The primary mechanism of action involves the disruption of integrin-mediated signaling, which plays a crucial role in tumor cell adhesion, migration, invasion, and angiogenesis.[1][2][6] Notably, this compound has been shown to interfere with the transforming growth factor-β (TGF-β) signaling pathway, a key driver of cancer progression and metastasis.[1][7] This guide will delve into the quantitative data from these studies, detail the experimental protocols used, and provide visual representations of the underlying biological pathways and experimental workflows.

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from in vivo studies of this compound in mouse models.

Table 1: Efficacy of this compound in a Mouse Model of Breast Cancer Bone Metastasis

| Treatment Group | Dosage | Outcome Measure | Result | Citation |

| Vehicle | - | Bone Metastasis Progression | Baseline | [1] |

| This compound | 100 mg/kg (weekly) | Inhibition of Bone Metastasis Progression | Effective Inhibition | [1] |

| This compound + Zoledronate + Paclitaxel | Not Specified | Inhibition of Bone Metastasis | Superior Activity | [1] |

Table 2: General In Vivo Antitumor Activity of this compound

| Cancer Model | Outcome Measure | Result | Citation |

| Prostate Cancer | de novo formation of bone and visceral metastases | Inhibited | [3][4] |

| Breast Cancer | Progression of bone and visceral metastases | Inhibited | [3][4] |

| Prostate Cancer | Metastatic Tumor Growth | Markedly Reduced | [8] |

| Prostate Cancer | Bone Tumor Burden | Significantly Lower | [8] |

| Prostate Cancer | Number of Bone Metastases/mouse | Significantly Inhibited | [8] |

Experimental Protocols

This section details the methodologies for the key in vivo experiments cited in the literature.

Breast Cancer Bone Metastasis Mouse Model

-

Objective: To evaluate the efficacy of this compound in inhibiting the progression of established bone metastasis in a breast cancer xenograft model.[1]

-

Cell Line: MDA-MB-231 human breast cancer cells.[1]

-

Animal Model: Mouse xenograft model.[1]

-

Procedure:

-

MDA-MB-231 cells are injected into the mice to establish tumors.

-

Once bone metastases are established, mice are randomized into treatment and control groups.

-

The treatment group receives weekly administration of this compound (100 mg/kg).[1] The control group receives a vehicle.

-

In some arms of the study, this compound is administered in combination with standard-of-care agents like the anti-resorptive agent zoledronate and the chemotherapeutic drug paclitaxel.[1][7]

-

Tumor progression and bone metastasis are monitored over time, typically for 6 weeks.[1]

-

-

Endpoint Analysis:

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and the general workflow of the in vivo experiments.

References

- 1. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A dose escalating phase I study of this compound, a broad spectrum integrin receptor antagonist, in adult patients with progressive high-grade glioma and other advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

GLPG0187: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GLPG0187 is a potent, orally bioavailable, small-molecule, broad-spectrum antagonist of RGD-binding integrins. It exhibits high affinity for several integrin subtypes, including αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and α5β1. By targeting these key mediators of cell-cell and cell-extracellular matrix (ECM) interactions, this compound has demonstrated significant anti-tumor, anti-metastatic, and anti-angiogenic properties in preclinical studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of this compound, with a focus on the experimental methodologies used for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a non-peptide small molecule with a complex heterocyclic structure. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (2S)-3-[[2,5-dimethyl-6-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid |

| CAS Number | 1320346-97-1 |

| Molecular Formula | C₂₉H₃₇N₇O₅S |

| SMILES | CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(CCCN4)C=C3)C)NC--INVALID-LINK--NS(=O)(=O)C5=CC=C(C=C5)OC |

| InChI Key | CXHCNOMGODVIKB-VWLOTQADSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 595.71 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble to 10 mM in DMSO |

| Purity | ≥97% (HPLC)[1] |

| Storage | Store at -20°C[1] |

Pharmacological Properties and Mechanism of Action

This compound functions as a competitive antagonist at the RGD-binding site of several integrin receptors.[2][3] Integrins are transmembrane heterodimeric proteins that play a crucial role in cell adhesion, migration, proliferation, and survival. The RGD (Arginine-Glycine-Aspartic acid) motif is a common recognition sequence in ECM proteins like fibronectin, vitronectin, and laminin. By blocking the interaction between integrins and their ligands, this compound disrupts the downstream signaling pathways that promote cancer progression.

Table 3: In Vitro Inhibitory Activity of this compound against RGD-Binding Integrins

| Integrin Subtype | IC₅₀ (nM) |

| αvβ1 | 1.3[2] |

| αvβ3 | 3.7[2] |

| αvβ5 | 2.0[2] |

| αvβ6 | 1.4[2] |

| αvβ8 | 1.2[2] |

| α5β1 | 7.7[2] |

Signaling Pathways

The inhibition of RGD-binding integrins by this compound modulates several downstream signaling pathways critical for cancer cell behavior.

This compound has been shown to inhibit the activation of latent Transforming Growth Factor-beta (TGF-β) by blocking αv integrins.[3][4] This, in turn, suppresses the canonical TGF-β/Smad signaling pathway, which is known to promote epithelial-mesenchymal transition (EMT), immunosuppression, and metastasis.[3][4]

Integrin engagement with the ECM leads to the recruitment and activation of Focal Adhesion Kinase (FAK), a key regulator of cell migration, survival, and proliferation. While direct studies on this compound's effect on FAK are limited, its mechanism of action as an integrin antagonist suggests it would inhibit FAK activation and its downstream signaling.

Integrin-mediated adhesion also influences the activity of Rho family GTPases (e.g., RhoA, Rac1, Cdc42), which are master regulators of the actin cytoskeleton and cell polarity, thereby controlling cell shape and motility. By disrupting integrin-ECM interactions, this compound is expected to modulate Rho GTPase signaling, leading to reduced cell migration and invasion.

Preclinical and Clinical Data

In Vivo Efficacy

This compound has demonstrated anti-tumor and anti-metastatic efficacy in various preclinical cancer models. For example, in a mouse xenograft model of breast cancer, this compound inhibited the progression of bone metastasis.[5]

Table 4: Preclinical In Vivo Administration of this compound

| Animal Model | Dosing Regimen | Outcome | Reference |

| Castrated Male Mice | 10, 30, or 100 mg/kg s.c. twice daily for 4 weeks | Evaluated for effects on bone loss | [2] |

| Castrated Male Mice | 30, 100, or 300 mg/kg oral twice daily for 4 weeks | Evaluated for effects on bone loss | [2] |

| Mouse Xenograft (Breast Cancer) | Not specified | Inhibition of bone metastasis progression | [5] |

Clinical Pharmacokinetics

A Phase I dose-escalation study (NCT01313598) in patients with advanced solid tumors evaluated the safety, tolerability, and pharmacokinetics of this compound administered via continuous intravenous infusion.[6][7]

Table 5: Pharmacokinetic Parameters of this compound in Humans (Continuous IV Infusion)

| Parameter | Value | Reference |

| Distribution Half-life (t½α) | 0.16 hours | [6] |

| Elimination Half-life (t½β) | 3.8 hours | [6] |

| Dose Proportionality | Dose-proportional PK profile observed | [6] |

The study concluded that this compound was well-tolerated but did not show significant single-agent efficacy.[6][7]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize this compound.

Solid-Phase Integrin Binding Assay

This assay is used to determine the in vitro potency of this compound against various integrin subtypes.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Broad spectrum integrin inhibitor GLPG-0187 bypasses immune evasion in colorectal cancer by TGF-β signaling mediated downregulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pan-integrin inhibitor GLPG-0187 promotes T-cell killing of mismatch repair-deficient colorectal cancer cells by suppression of SMAD/TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic depletion and pharmacological targeting of αv integrin in breast cancer cells impairs metastasis in zebrafish and mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]